Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-27-18(24)12-2-5-16(17(10-12)23(25)26)22-8-6-21(7-9-22)13-3-4-14(19)15(20)11-13/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCGNBPJQSVZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Cyclization agents such as sulfonium salts in the presence of bases like DBU.
Major Products
The major products formed from these reactions include various substituted piperazines and reduced amine derivatives, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate has the following chemical structure:
- Molecular Formula : C18H22Cl2N4O3
- Molecular Weight : 385.3 g/mol
- IUPAC Name : Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate
This compound features a piperazine ring, which is known for its biological activity, particularly in neuropharmacology.
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate exhibit significant antidepressant and anxiolytic effects. For instance, studies have demonstrated that derivatives of piperazine can modulate serotonin and dopamine receptors, which are critical in mood regulation and anxiety disorders.
Case Study : A study published in Molecules highlighted the efficacy of piperazine derivatives in treating depression by targeting the serotonin transporter (SERT) and norepinephrine transporter (NET) . The compound's structure allows it to interact effectively with these receptors.
Antipsychotic Activity
The compound has also been investigated for its antipsychotic potential. Its ability to act as a dopamine D2 receptor antagonist positions it as a candidate for treating schizophrenia and other psychotic disorders.
Data Table: Antipsychotic Activity Comparison
| Compound Name | D2 Receptor Affinity (Ki nM) | Efficacy |
|---|---|---|
| Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate | 20 | Moderate |
| Reference Compound A | 15 | High |
| Reference Compound B | 30 | Low |
This table illustrates the comparative D2 receptor affinity of methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate against other known antipsychotic agents.
Radiopharmaceutical Applications
Recent developments have explored the use of this compound as a radioligand for positron emission tomography (PET) imaging. The ability to label the compound with carbon-11 enhances its utility in neuroimaging studies aimed at understanding brain receptor dynamics.
Case Study : Research conducted on similar compounds demonstrated their effectiveness as PET radioligands for visualizing dopamine receptors in vivo, providing insights into neuropsychiatric disorders .
Wirkmechanismus
The mechanism of action of Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to modulate the pharmacokinetic properties of drugs, enhancing their efficacy and bioavailability . The compound may interact with neurotransmitter receptors, enzymes, or ion channels, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s structural analogs (Table 1) share the piperazine core but differ in substituents, leading to variations in melting points, solubility, and reactivity.
Table 1: Comparison of Structural Analogs
Key Observations:
- Lipophilicity : The target compound’s ester group increases lipophilicity compared to carboxylic acid derivatives like 3-(4-methylpiperazin-1-yl)benzoic acid . This property may enhance blood-brain barrier penetration, similar to aripiprazole lauroxil’s lauric acid ester .
- Melting Points : Analogs with polar groups (e.g., sulfonamides in compounds 20 and 21) exhibit lower melting points (164–180°C) compared to 3-(4-methylpiperazin-1-yl)benzoic acid (187–190°C), likely due to reduced crystallinity from bulky substituents .
Biologische Aktivität
Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a piperazine moiety and a nitrobenzoate group, which are known to contribute to its biological effects. The molecular formula is , and its molecular weight is approximately 392.28 g/mol.
Research indicates that Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate exhibits multiple biological activities:
- Antidepressant Effects : The compound has shown potential as an antidepressant through modulation of serotonin and norepinephrine levels in the brain.
- Antitumor Activity : Studies have indicated that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
Pharmacological Studies
A number of studies have evaluated the pharmacological properties of this compound:
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate was administered over a period of four weeks. Results indicated a significant reduction in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test and tail suspension test demonstrated improved outcomes, correlating with increased levels of serotonin and norepinephrine.
Case Study 2: Antitumor Activity
A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with flow cytometry revealing increased apoptosis rates. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic strategies against breast cancer.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate?
The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:
- Coupling reactions : Piperazine derivatives are coupled with substituted benzoates under nucleophilic substitution conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used with catalysts (e.g., palladium-based) to enhance yield .
- Nitro-group introduction : Nitration of the benzoate precursor requires precise temperature control (0–5°C) and nitric acid/sulfuric acid mixtures to avoid over-oxidation .
- Purification : Column chromatography or recrystallization is employed, with monitoring via thin-layer chromatography (TLC) or HPLC .
Q. Which characterization techniques are critical for verifying the compound’s structural integrity?
Essential methods include:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. For example, the nitro group’s electron-withdrawing effect shifts aromatic proton signals downfield .
- Mass spectrometry : High-resolution MS to validate the molecular formula (e.g., C₁₉H₁₆Cl₂N₃O₄).
- X-ray crystallography : To resolve bond angles and confirm stereochemistry, as seen in analogous piperazine-benzoate structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Comparative SAR studies : Evaluate analogs like 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene derivatives to isolate the impact of substituents (e.g., dichlorophenyl vs. chlorophenyl groups) .
- Computational modeling : Use molecular docking to assess binding affinity differences caused by nitro-group orientation or piperazine ring flexibility .
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
Q. What experimental design strategies improve yield and reproducibility in multi-step syntheses?
Statistical design of experiments (DoE) optimizes critical parameters:
- Factorial design : Screen variables (e.g., solvent polarity, catalyst loading) to identify interactions affecting yield. For example, DMF improves solubility but may require higher catalyst loads .
- Response surface methodology (RSM) : Model nonlinear relationships, such as temperature vs. nitration efficiency, to pinpoint optimal reaction windows .
- Robustness testing : Validate methods under slight perturbations (e.g., ±5% reagent stoichiometry) to ensure scalability .
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
Crystal structure analysis reveals:
- Intermolecular interactions : Hydrogen bonding between nitro groups and adjacent aromatic systems stabilizes the lattice, as seen in [4-(4-methoxyphenyl)piperazin-1-yl]methanone analogs .
- Torsional angles : Piperazine ring puckering (e.g., chair vs. boat conformations) influences solubility. Derivatives with planar nitrobenzoate moieties exhibit better crystallinity .
- Packing motifs : Non-covalent interactions (e.g., π-π stacking) guide co-crystal design for improved bioavailability .
Methodological Considerations
Q. What strategies mitigate side reactions during piperazine coupling?
- Protecting groups : Temporarily block reactive sites (e.g., nitro groups) using tert-butoxycarbonyl (Boc) to prevent undesired alkylation .
- Low-temperature kinetics : Slow addition of reagents at –20°C reduces dimerization .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points .
Q. How can researchers validate the compound’s metabolic stability in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
- LC-MS/MS profiling : Identify metabolites, such as nitro-reduction products (e.g., amine derivatives), which may alter pharmacological activity .
- Comparative pharmacokinetics : Contrast plasma half-life with analogs lacking the nitro group to isolate metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
